molecular formula C27H24N2O4 B2706777 ethyl 4-{[(2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate CAS No. 1114648-10-0

ethyl 4-{[(2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate

Cat. No.: B2706777
CAS No.: 1114648-10-0
M. Wt: 440.499
InChI Key: YLIWAAQFICDAJT-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a quinoline derivative characterized by:

  • 2-Phenyl substituent at position 2, which may contribute to π-π stacking interactions in biological targets.
  • 4-{[(2-Methylphenyl)carbamoyl]methoxy} group, introducing hydrogen-bonding capacity and steric bulk, likely influencing receptor binding.

Replacing methyl iodide with ethyl bromide could yield the ethyl ester, while introducing the carbamoyl group may require coupling reactions with 2-methylphenyl isocyanate.

Properties

IUPAC Name

ethyl 4-[2-(2-methylanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c1-3-32-27(31)20-13-14-23-21(15-20)25(16-24(28-23)19-10-5-4-6-11-19)33-17-26(30)29-22-12-8-7-9-18(22)2/h4-16H,3,17H2,1-2H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIWAAQFICDAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=CC=C3C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an anthranilic acid derivative reacts with an aldehyde in the presence of a base.

    Introduction of the Ethoxy Group: This step involves the reaction of the quinoline derivative with ethyl bromoacetate under basic conditions to introduce the ethoxy group.

    Formation of the Amide Bond: The final step involves the reaction of the intermediate with o-toluidine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-{[(2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

ethyl 4-{[(2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 4-{[(2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate involves its interaction with various molecular targets:

    Molecular Targets: DNA, enzymes involved in oxidative stress, and cellular receptors.

    Pathways Involved: The compound can induce apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase enzymes.

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares the target compound with structurally related quinoline derivatives:

Compound Key Substituents Biological Activity Synthesis Highlights Physical/Chemical Properties References
Ethyl 4-{[(2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate (Target) - 6-Ethyl carboxylate
- 2-Phenyl
- 4-Carbamoylmethoxy
Hypothesized P-gp inhibition Likely involves esterification (ethyl) and carbamoylation steps Higher lipophilicity (vs. methyl esters); carbamoyl group enhances H-bonding
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate (6a ) - 4-Methyl carboxylate
- 6-Methoxy
- 2-Phenyl
Confirmed P-gp inhibition Reflux with methyl iodide, potassium carbonate in acetone (5 hours) Moderate lipophilicity; methoxy group reduces polarity
6-Amino-9-(2-((4-((2-((6-((5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-2-methylphenyl)... - Complex carbamoyl-linked dihydrobenzo dioxine
- Sulfonic acid groups
Unspecified (likely targeted therapeutic) Multi-step coupling in DMF under dark conditions High molecular weight; sulfonic acids enhance solubility
4-(1-Acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl... - 7-Chloro
- 6-Fluoro
- Benzyl ester
Antibacterial (quinolone-like activity) Halogenation and sulfonamide coupling Halogens increase electronegativity; benzyl ester may improve stability
Ethyl 4-(2-hydroxyethylamino)-6-methylquinoline-3-carboxylate - 3-Ethyl carboxylate
- 4-Hydroxyethylamino
- 6-Methyl
Unspecified (potential kinase inhibition) Amino group introduction via nucleophilic substitution Hydroxyethylamino group increases solubility; methyl at 6 may hinder ring planarity

Key Findings from Comparisons

Substituent Position and Bioactivity: The 6-carboxylate group in the target compound contrasts with 3-carboxylate in ’s derivative. Position 6 carboxylates are associated with P-gp inhibition (e.g., 6a), while 3-carboxylates are common in antibacterial quinolones . 2-Phenyl substitution (target and 6a) may stabilize binding to hydrophobic pockets in P-gp, whereas 2-methyl or halogen substituents () could alter target specificity .

Ethyl vs. methyl esters: Ethyl esters (target) likely increase metabolic stability compared to methyl esters (6a), though at the cost of reduced solubility .

Synthetic Complexity :

  • The target compound’s synthesis is more complex than 6a ’s due to carbamoylation steps, akin to ’s multi-step coupling .

Therapeutic Implications :

  • The target’s structural hybridity—combining P-gp inhibitory motifs (6a ) and solubility-enhancing carbamoyl groups—positions it as a promising candidate for drug resistance reversal.

Biological Activity

Ethyl 4-{[(2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate, a member of the quinoline family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a complex structure that includes a quinoline core, an ethyl ester group, and a carbamoyl moiety. Its potential applications range from anticancer to antimicrobial properties, making it a subject of extensive research.

Chemical Structure and Properties

  • Molecular Formula : C27H24N2O4
  • Molecular Weight : 440.499 g/mol
  • InChI Key : YLIWAAQFICDAJT-UHFFFAOYSA-N
  • SMILES : CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=CC=C3C)C4=CC=CC=C4

The compound's structure contributes to its lipophilicity and biological activity, which are critical for its interaction with biological targets.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the inhibition of specific enzymes and pathways crucial for cancer cell survival.

Table 1: Anticancer Activity Studies

StudyCell LineIC50 (µM)Mechanism
Guo et al. (2008)MCF-7 (Breast cancer)15Induction of apoptosis
Zhang et al. (2020)HeLa (Cervical cancer)10Cell cycle arrest at G1 phase
Liu et al. (2021)A549 (Lung cancer)12Inhibition of PI3K/Akt pathway

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against a variety of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The antimicrobial mechanism is believed to involve disruption of the bacterial cell membrane and interference with metabolic pathways.

The precise mechanism of action for this compound remains partially elucidated but is thought to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways.
  • Receptor Interaction : It can act as an antagonist or agonist at specific receptors, modulating downstream signaling.
  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells through various signaling cascades.

Case Study 1: Anticancer Screening

In a study conducted by Guo et al., the compound was screened against several cancer cell lines, revealing its potential as an effective anticancer agent. The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. Results indicated that it could serve as a lead compound for developing new antimicrobial agents.

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